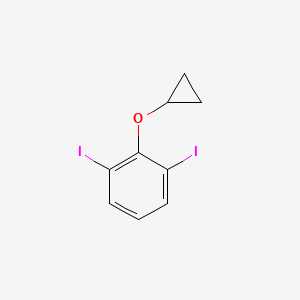

2-Cyclopropoxy-1,3-diiodobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8I2O |

|---|---|

Molecular Weight |

385.97 g/mol |

IUPAC Name |

2-cyclopropyloxy-1,3-diiodobenzene |

InChI |

InChI=1S/C9H8I2O/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 |

InChI Key |

DZHHEOFHNVGGFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC=C2I)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 1,3 Diiodobenzene and Analogues

Foundational Strategies for Iodoarene Synthesis

The creation of iodoarenes, which are crucial precursors in organic synthesis, relies on a variety of strategic approaches. These methods are broadly categorized into direct electrophilic iodination of aromatic substrates and metal-catalyzed C-I bond formation, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Direct Electrophilic Iodination of Aromatic Substrates

Direct iodination involves the substitution of a hydrogen atom on an aromatic ring with an iodine atom via an electrophilic aromatic substitution (SEAr) mechanism. acs.org Iodine itself is the least reactive halogen in such substitutions; therefore, its activation is typically required to generate a more potent electrophilic iodine species (I⁺). commonorganicchemistry.com This can be achieved through oxidative protocols or by using N-iodo amide reagents.

Oxidative iodination methods utilize molecular iodine (I₂) in the presence of an oxidizing agent to form the reactive iodinating species. These protocols are valued for their use of readily available reagents. A variety of oxidants can be employed, and the choice often depends on the reactivity of the aromatic substrate.

Common oxidative systems include:

Iodine with Hydrogen Peroxide (H₂O₂) : A combination of potassium iodide (KI) and hydrogen peroxide in the presence of a strong acid can be used for the selective and efficient oxidative iodination of electron-rich arenes. organic-chemistry.org This system is considered environmentally friendly. mdpi.com

Iodine with Sodium Percarbonate (SPC) : Sodium percarbonate, a stable solid source of hydrogen peroxide, serves as an effective oxidant for the iodination of various activated and deactivated aromatic compounds. mdpi.commdpi.org The reactions are often carried out in solvents like ethyl acetate (B1210297) or acetic acid. mdpi.org

Iodine with other oxidants : Other systems, such as iodine in combination with silver sulfate (B86663) or mercury(II) oxide, have also been reported for the iodination of aromatic amines and other arenes. researchgate.net DMSO can also act as a mild oxidant for the iodination of arenes using hydroiodic acid (HI). organic-chemistry.org

The table below summarizes various oxidative iodination conditions for aromatic substrates.

Table 1: Selected Oxidative Iodination Protocols for Arenes| Aromatic Substrate Type | Iodine Source | Oxidant | Catalyst/Solvent | Key Features |

|---|---|---|---|---|

| Electron-rich arenes | KI | 30% H₂O₂ | Strong Acid (e.g., H₂SO₄) / MeOH | Selective and efficient. organic-chemistry.org |

| Activated/Deactivated Arenes | I₂ | Sodium Percarbonate (SPC) | Acetic Acid / Acetic Anhydride | Eco-friendly procedure. mdpi.commdpi.org |

| Aromatic Amines | I₂ | Silver Sulfate | Not specified | Good yields at room temperature. researchgate.net |

| Arenes | HI | DMSO | Not specified | Mild and inexpensive oxidant system. organic-chemistry.org |

| Deactivated Arenes | I₂ or KI | NaIO₄ | Concentrated H₂SO₄ | Forms strong electrophilic I⁺ reagents. organic-chemistry.org |

N-Iodo amides are versatile and widely used reagents for electrophilic iodination due to their ease of handling and reactivity. N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are prominent examples. organic-chemistry.orgorganic-chemistry.org

N-Iodosuccinimide (NIS) : NIS is a popular reagent for the iodination of a broad range of aromatic compounds. organic-chemistry.org Its electrophilicity can be significantly enhanced by the presence of an acid catalyst. For instance, catalytic amounts of trifluoroacetic acid (TFA) can effectively promote the regioselective iodination of electron-rich aromatics like methoxy- or methyl-substituted compounds under mild conditions. organic-chemistry.orgresearchgate.net For deactivated aromatics, stronger acids like trifluoromethanesulfonic acid or BF₃-H₂O are required to activate the NIS. organic-chemistry.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH) : DIH is another effective source of electrophilic iodine. It can be used in organocatalytic systems, for example, with a thiourea (B124793) catalyst, for the iodination of various aromatic substrates. organic-chemistry.org Disulfide-catalyzed iodination using DIH is also effective for electron-rich compounds like anisoles and acetanilides. organic-chemistry.org

Trichloro-isocyanuric acid (TICA) : While primarily known as a chlorinating agent, TICA's role in iodination is less direct. It is not typically used as a primary iodinating reagent itself in the same vein as NIS or DIH.

The table below highlights the application of N-iodo amides in aromatic iodination.

Table 2: Applications of N-Iodo Amides in Electrophilic Iodination| Reagent | Substrate Type | Catalyst/Conditions | Key Features |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Electron-rich arenes | Trifluoroacetic acid (catalytic) / Acetonitrile | Mild conditions, short reaction times, high regioselectivity. organic-chemistry.orgresearchgate.net |

| N-Iodosuccinimide (NIS) | Deactivated arenes | Trifluoromethanesulfonic acid or BF₃-H₂O | Powerful activating systems for less reactive substrates. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Various arenes | Iron(III) triflimide | Efficient iodination under mild conditions. organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Electron-rich arenes | Disulfide catalyst / Acetonitrile | Lewis base activation of DIH. organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Activated aromatics | Thiourea catalyst | Organocatalytic approach with high yields. organic-chemistry.org |

Metal-Catalyzed Methods for C-I Bond Formation

Transition metal-catalyzed reactions provide powerful and selective alternatives for forming carbon-iodine bonds, often under milder conditions than classical methods. uwindsor.canih.gov These strategies typically involve the conversion of other functional groups, such as boronic acids or carboxylic acids, into iodoarenes.

The copper-catalyzed iodination of arylboronic acids, a type of halodeboronation, is a highly effective method for synthesizing aryl iodides. researchgate.net This reaction is particularly valuable for its mild conditions and broad substrate scope, including applications in radioiodination for medical imaging. nih.govacs.org

The process generally involves the reaction of an arylboronic acid or its ester derivative with an iodine source in the presence of a copper catalyst. Mechanistic studies suggest that the reaction proceeds through a boronate-driven ipso-substitution pathway, where Lewis base catalysis may play a more significant role than the copper itself in some cases. nih.govacs.org However, specific copper-ligand systems have been developed that show high efficiency. For example, a [Cu(OAc)(phen)₂]OAc precatalyst has been shown to perform room-temperature radio-iododeboronation with low catalyst loadings and short reaction times. nih.govacs.org

The table below presents examples of copper-catalyzed iododeboronation systems.

Table 3: Copper-Catalyzed Iododeboronation of Arylboronic Acids| Catalyst System | Ligand | Conditions | Application |

|---|---|---|---|

| [Cu(OAc)(phen)₂]OAc | 1,10-Phenanthroline | Room Temperature, 10 min | Radioiodination of aryl boronic acids. nih.govacs.org |

| Copper(I) oxide (Cu₂O) | None specified | Room Temperature, 1 h | Iodine-131 labeling of aryl boronic acids. nih.gov |

| Cu(pyridine)₄(OTf)₂ | 1,10-Phenanthroline | Room Temperature | Radioiodination of aryl boronic acid pinacol (B44631) esters. nih.gov |

| Copper(II) catalyst | Not specified | 80 °C, 20 min | Iodine-123 labeling of aryl boronic acid pinacol esters. nih.gov |

Decarboxylative iodination has emerged as a modern and powerful strategy for C-I bond formation, utilizing abundant aromatic carboxylic acids as starting materials. researchgate.net This transformation, where a carboxyl group is replaced by iodine, avoids the need for pre-functionalized organometallic reagents.

Recent advancements have led to the development of various protocols, including:

Visible-Light-Induced Iodination : These methods offer mild and efficient pathways to aryl iodides from aromatic carboxylic acids. organic-chemistry.orgthieme-connect.com The reactions often exhibit high functional group tolerance.

Transition-Metal-Free Iodination : Protocols using systems like K₃PO₄/I₂ or iodine monochloride with potassium phosphate (B84403) have been developed, avoiding the need for expensive and potentially toxic transition metals. researchgate.nettandfonline.com These methods are often tolerant of various solvents, including water. tandfonline.com

These methods represent a significant step towards more sustainable chemical synthesis by using readily available starting materials and, in some cases, environmentally benign promoters like visible light. organic-chemistry.orgthieme-connect.com

Regioselective Functionalization of Haloarenes via Deprotonative Lithiation

Deprotonative lithiation is a powerful tool for the regioselective functionalization of haloarenes. This method allows for the introduction of various functional groups at specific positions on an aromatic ring, which is crucial for the synthesis of polysubstituted arenes. duke.edu A key challenge in the lithiation of haloarenes is the potential for undesired side reactions, such as the formation of benzynes. researchgate.net

Recent advancements have focused on trapping the transient haloaryllithium species to prevent these unwanted pathways. One effective strategy involves the in-situ trapping of the lithiated intermediate with a zinc chloride diamine complex, which generates a more stable organozinc species. organic-chemistry.org This approach has been successfully applied to a wide range of haloarenes, enabling subsequent functionalization through reactions like Negishi coupling, allylation, and thiolation with good to excellent yields (38–98%). organic-chemistry.org The choice of the diamine ligand can be optimized for different haloarenes; for instance, ZnCl₂·TMEDA is highly effective for chloroarenes. organic-chemistry.org This methodology provides a practical and operationally simple route for the synthesis of complex molecules. organic-chemistry.org

Methodologies for the Construction of Cyclopropoxy Aryl Ethers

The formation of the cyclopropoxy aryl ether bond is a critical step in the synthesis of the target molecule. Several methods have been developed for this purpose.

Nucleophilic Aromatic Substitution (SNAr) with Cyclopropyl (B3062369) Alcohols/Alkoxides

Nucleophilic aromatic substitution (SNAr) is a direct method for forming aryl ethers. science.gov In this reaction, a nucleophile, such as a cyclopropyl alkoxide, displaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged Meisenheimer intermediate and is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com While this method is conceptually straightforward, its application to the synthesis of cyclopropoxy aryl ethers can be limited, often requiring highly deactivated arene substrates. acs.orgresearchgate.netnih.gov For general aryl halides, the reaction may necessitate heating to 80-100°C in the presence of a strong base like sodium hydride. fishersci.it

Alkenylation-Cyclopropanation Sequences for Aryl Cyclopropyl Ethers

An alternative to direct SNAr is a two-step sequence involving alkenylation followed by cyclopropanation. acs.orgresearchgate.netnih.gov This approach has been successfully employed for the synthesis of 1-methylcyclopropyl aryl ethers. acs.orgresearchgate.netnih.gov The sequence begins with the copper(II)-promoted 1-methylvinylation of a phenol, followed by the cyclopropanation of the resulting 1-methylvinyl aryl ether. acs.org The cyclopropanation can be achieved using reagents like bis(chloromethyl)zinc. acs.org This method provides a more general route to cyclopropyl aryl ethers, especially for arenes that are not sufficiently activated for SNAr. acs.orgresearchgate.netnih.gov

Cyclopropane (B1198618) Ring Formation via Transition Metal Catalysis (e.g., Pd-catalyzed cross-coupling with cyclopropyl Grignard reagents)

Transition metal-catalyzed cross-coupling reactions offer a versatile approach to forming C-C and C-O bonds. While palladium-catalyzed cross-coupling reactions are well-established for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, their application in forming aryl-cyclopropyl ether bonds is less common. orgsyn.org However, related palladium-catalyzed cross-coupling reactions of cyclopropenyl esters with Csp² iodides have been reported, demonstrating the feasibility of coupling cyclopropyl-containing fragments. nih.govrsc.orgnih.gov

Iron-catalyzed cross-coupling of Grignard reagents with alkenyl halides has also been investigated, although its application to aryl-cyclopropyl ether formation is not well-documented. orgsyn.org A more established method for introducing a cyclopropyl group onto an aromatic ring is through the cross-coupling of an aryl halide with a cyclopropyl metal species, such as a cyclopropyl Grignard reagent or a potassium cyclopropyltrifluoroborate. unl.pt

Convergent and Linear Synthetic Routes to 2-Cyclopropoxy-1,3-diiodobenzene

The synthesis of this compound can be approached through either a convergent or a linear strategy.

Installation of the Cyclopropoxy Group onto a Diiodobenzene Precursor

A convergent approach would involve the synthesis of a diiodinated phenolic precursor, followed by the installation of the cyclopropoxy group. A plausible route would be the O-alkylation of 2,6-diiodophenol (B1640560) with a suitable cyclopropyl electrophile. This strategy benefits from the commercial availability or straightforward synthesis of the diiodophenol starting material. The etherification could potentially be achieved using methods analogous to those described for the synthesis of other aryl ethers, such as copper-catalyzed coupling of alcohols with aryl iodides. organic-chemistry.org

A linear synthesis might involve introducing the iodine atoms at a later stage. For example, starting with a cyclopropoxybenzene, one could perform a regioselective di-iodination. However, controlling the regioselectivity of the iodination to obtain the desired 1,3-diiodo substitution pattern could be challenging.

Iodination of a Cyclopropoxybenzene Precursor

The synthesis of this compound is achieved through the direct iodination of a cyclopropoxybenzene precursor. The cyclopropoxy group, being an electron-donating moiety, activates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. To obtain the desired 1,3-diiodo substitution pattern (relative to the cyclopropoxy group), a di-iodination at the two ortho positions of cyclopropoxybenzene is required.

A variety of methods for the iodination of electron-rich aromatic compounds can be employed. organic-chemistry.org The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield. Common reagents for this transformation include molecular iodine (I₂) in the presence of an oxidizing agent, or more reactive iodine sources like N-Iodosuccinimide (NIS). organic-chemistry.org

For instance, the iodination of activated aromatic compounds can be effectively carried out using N-iodosuccinimide with a catalytic amount of an acid, such as trifluoroacetic acid, under mild conditions. organic-chemistry.org Another effective system involves the use of elemental iodine activated by reagents like Selectfluor™ (F-TEDA-BF₄), which can progressively introduce multiple iodine atoms onto an aromatic ring at the most electron-rich and sterically accessible positions. organic-chemistry.org The reaction is typically performed in a suitable solvent, such as acetonitrile.

The general mechanism for the di-iodination of cyclopropoxybenzene would proceed via a stepwise electrophilic aromatic substitution. The first iodine atom is introduced at one of the ortho positions, further modulating the electronic properties of the ring for the second iodination step.

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize environmental impact. mdpi.com These approaches focus on the use of less hazardous reagents, renewable feedstocks, and environmentally benign solvents, and often aim for higher atom economy. rsc.org

Several green methods have been developed for the iodination of aromatic compounds that could be adapted for the synthesis of this compound. benthamdirect.comnih.gov One such approach involves using a combination of potassium iodide (KI) as the iodine source and an environmentally friendly oxidant like hydrogen peroxide (H₂O₂) or sodium percarbonate. nih.govresearchgate.netmdpi.com These reactions can often be performed in greener solvents such as water or polyethylene (B3416737) glycol (PEG), which is a recyclable and non-toxic medium. benthamdirect.comoiccpress.com

Biocatalysis offers another sustainable route. Laccase enzymes, for example, can catalyze the iodination of phenolic compounds using potassium iodide as the iodine source and molecular oxygen from the air as the ultimate oxidant, with water being the only byproduct. researchgate.netrsc.org While cyclopropoxybenzene is not a phenol, this methodology highlights the potential of enzymatic systems in developing greener halogenation processes.

Further sustainable strategies include:

Catalyst-free reactions : Some protocols allow for the iodination of activated aromatic rings under solvent- and catalyst-free conditions, for example, using aqueous hydrogen peroxide. mdpi.com

Use of solid acids : Nanoporous silica (B1680970) anchored with sulfonic acid groups can serve as a solid acid catalyst for the iodination of aromatic compounds, offering advantages in terms of catalyst recovery and reuse. researchgate.net

Hypervalent iodine reagents : The use of (diacetoxyiodo)benzene (B116549) as a catalyst in aqueous media represents an efficient and green alternative for certain transformations. oiccpress.com

These sustainable methods provide viable alternatives to traditional iodination procedures that may use stoichiometric amounts of harsh acids or toxic metal catalysts. researchgate.net

Reactivity and Advanced Chemical Transformations of 2 Cyclopropoxy 1,3 Diiodobenzene

Reactivity Governed by the Iodine Substituents

The presence of two iodine atoms on the aromatic ring of 2-cyclopropoxy-1,3-diiodobenzene dictates its chemical behavior, allowing for sequential or double functionalization. The cyclopropoxy group, with its steric bulk, can influence the regioselectivity of these transformations. The carbon-iodine bonds are key sites for oxidative addition in catalytic cycles and can be activated to form highly reactive intermediates.

Cross-Coupling Reactions at the Aromatic Iodines

The diiodo-substituted aromatic core of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl iodides is typically higher than that of the corresponding bromides or chlorides in these catalytic systems. libretexts.org

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and diiodoarenes like this compound are valuable starting materials. rsc.orgyoutube.comyoutube.com

The Suzuki-Miyaura coupling , which forges a new C-C bond between an organoboron compound and an organohalide, is a widely used transformation. libretexts.org For dihaloarenes, the reaction can be controlled to achieve either single or double coupling. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the general principles suggest that a selective single coupling could be achieved by using a limited amount of the boronic acid partner. Conversely, using an excess of the boronic acid would likely lead to double coupling, replacing both iodine atoms. nih.gov The catalytic cycle typically involves an oxidative addition of the aryl-iodide bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst. wikipedia.orgnih.gov The reaction with this compound would allow for the introduction of one or two alkynyl groups. The regioselectivity in similar polyiodinated benzenes is often governed by steric hindrance, with the less hindered iodine reacting first. nih.gov Microwave-assisted Sonogashira reactions have been shown to be effective, sometimes proceeding under solvent-free conditions. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Base | Solvent | Temperature | Potential Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Cs₂CO₃, K₂CO₃ | DME, Toluene | 80-125 °C | Mono- or diarylated product |

| Sonogashira | Pd(PPh₃)₄/CuI | Amine (e.g., Et₃N) | Toluene, DMF | Room Temp. to 80 °C | Mono- or dialkynylated product |

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, are a powerful method for forming C-N bonds. These reactions can be applied to aryl iodides to synthesize arylamines. While specific examples utilizing this compound are not prevalent in the search results, the general methodology is well-established for aryl iodides. nih.gov Recent advancements have shown that copper catalysis, sometimes in conjunction with diaryliodonium salts, can facilitate the amination of C(sp³)-H bonds, highlighting the versatility of copper in C-N bond formation. nih.gov In the context of this compound, a copper-catalyzed reaction with an amine could potentially lead to the formation of mono- or di-aminated products, which are important scaffolds in medicinal chemistry. chemrxiv.org

Beyond palladium and copper, other transition metals can be employed to functionalize the C-I bonds of this compound. Although detailed examples for this specific substrate are sparse, related palladium-catalyzed functionalizations of cyclopropanes have been explored. nih.gov These reactions can lead to C-H functionalization or C-C bond activation of the cyclopropane (B1198618) ring itself, depending on the directing group and oxidant used. nih.gov This suggests that the interplay between the cyclopropoxy group and the iodine substituents could lead to complex and potentially novel reactivity under various catalytic conditions. mdpi.com

Generation and Utilization of Hypervalent Iodine(III) Species

Aryl iodides are precursors to hypervalent iodine reagents, which are valuable oxidizing agents in organic synthesis due to their low toxicity and high reactivity. nih.govorganic-chemistry.org These reagents are typically prepared by the oxidation of an iodoarene. organic-chemistry.org

The Ar-I bonds in this compound can be activated through oxidation to form hypervalent iodine(III) species. nih.gov This transformation is commonly achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidants like Oxone or sodium hypochlorite (B82951). organic-chemistry.org The resulting ArI(X)₂ compounds, where X is typically an acetate (B1210297) or trifluoroacetate (B77799) group, are powerful reagents. organic-chemistry.org

These in-situ generated or isolated hypervalent iodine(III) compounds can mediate a wide array of chemical transformations. nih.gov They can act as electrophilic group transfer agents or participate in oxidative couplings. For instance, indolyl(aryl)iodonium imides, formed from indoles and (diacetoxyiodo)arenes, can undergo subsequent copper-catalyzed C-N coupling. mdpi.com The structure of the hypervalent iodine reagent, including substituents on the aryl ring, plays a crucial role in its reactivity and selectivity. latrobe.edu.au The electrochemical oxidation of iodoarenes also presents an environmentally benign method for generating these potent iodine(III) reagents. nih.gov The presence of two iodine atoms on this compound offers the potential to form bis[hypervalent iodine(III)] species or to engage in intramolecular reactions mediated by a single hypervalent iodine center.

Table 2: Oxidizing Agents for the Synthesis of Hypervalent Iodine(III) Reagents

| Oxidizing Agent | Typical Solvent | Resulting Hypervalent Species |

| m-Chloroperoxybenzoic acid (m-CPBA) | Acetic acid | ArI(OAc)₂ |

| Oxone | Trifluoroacetic acid | ArI(OCOCF₃)₂ |

| Sodium hypochlorite (NaClO) | Acetic acid | ArI(OAc)₂ |

| Sodium perborate | Acetic acid | ArI(OAc)₂ |

Nucleophilic Substitution and Ullmann-type Condensations

The electron-withdrawing nature of the two iodine atoms renders the aromatic ring of this compound somewhat electron-deficient, facilitating nucleophilic aromatic substitution (SNAAr) reactions at the positions of the iodine atoms.

A classic example of such a transformation is the Ullmann condensation, a copper-catalyzed reaction that allows for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org In a typical Ullmann ether synthesis, an aryl halide is coupled with an alcohol in the presence of a copper catalyst and a base. wikipedia.org

The general equation for an Ullmann ether synthesis is:

Modern variations of the Ullmann reaction often utilize soluble copper catalysts with ligands such as diamines or acetylacetonates, which can allow for milder reaction conditions compared to the traditionally harsh temperatures required. wikipedia.org The reactivity of the aryl halide in Ullmann-type reactions generally follows the trend Ar-I > Ar-Br > Ar-Cl, making this compound a suitable substrate. wikipedia.org

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org

The following table summarizes key features of Ullmann-type condensations.

| Reaction Component | Role | Common Examples |

| Aryl Halide | Electrophile | This compound |

| Nucleophile | Replaces the halogen | Alcohols, phenols, amines, thiols |

| Copper Catalyst | Facilitates the coupling | CuI, Cu₂O, Cu powder |

| Base | Neutralizes the generated acid | K₂CO₃, Cs₂CO₃, KOH |

| Solvent | High-boiling polar solvents | DMF, NMP, Nitrobenzene |

Reactivity Derived from the Cyclopropoxy Group

The cyclopropoxy group, while often considered a relatively stable ether linkage, possesses inherent ring strain that can be harnessed for unique chemical transformations. This strain energy makes the cyclopropane ring susceptible to ring-opening reactions under specific conditions.

Strain-Release Ring-Opening Transformations

The significant ring strain within the cyclopropane ring (approximately 27 kcal/mol) is a key driver for its ring-opening reactivity. This stored energy can be released through various chemical processes, leading to the formation of more stable, acyclic structures.

The cyclopropoxy group can undergo ring-opening upon treatment with electrophiles. For instance, protonation of the ether oxygen by a strong acid can initiate a cascade that leads to the cleavage of a carbon-carbon bond in the cyclopropane ring. This can result in the formation of propanal derivatives.

Radical-mediated ring-opening reactions of cyclopropane derivatives are also well-established. beilstein-journals.orgnih.gov These reactions often proceed via a cyclopropylcarbinyl radical intermediate, which can rapidly rearrange to a more stable homoallylic radical. rsc.org While specific studies on the radical-mediated ring-opening of this compound are not prevalent, the general principles derived from studies on other cyclopropane-containing molecules are applicable. For example, bromine radical-mediated ring-opening of alkylidenecyclopropanes has been shown to be an effective method for the synthesis of bromo-dienes. beilstein-journals.org

The general mechanism for a radical-mediated ring-opening is as follows:

In this scheme, a radical initiator generates a radical species that adds to a site on the cyclopropane-containing molecule, leading to the formation of a cyclopropylcarbinyl radical, which then undergoes ring-opening.

The strain within the cyclopropoxy group can also facilitate rearrangement reactions. Thermal or acid-catalyzed conditions can induce rearrangements of cyclopropoxy arenes. These processes can lead to the formation of various isomeric structures, often involving the opening of the three-membered ring and subsequent intramolecular reactions.

While detailed studies on the specific rearrangement processes of this compound are limited, the potential for such transformations exists due to the inherent strain of the cyclopropoxy moiety.

Ortho-Directing Effects and Regioselective Functionalization

The cyclopropoxy group, analogous to other alkoxy groups, is generally considered an ortho-para director in electrophilic aromatic substitution reactions. This is attributed to the lone pairs on the oxygen atom which can be donated to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and activating them towards electrophilic attack. However, in this compound, the situation is more complex due to the presence of two deactivating iodine atoms.

One of the most powerful strategies for the regioselective functionalization of diiodoaromatic compounds is the metal-halogen exchange reaction. This reaction typically involves the use of organolithium reagents, such as n-butyllithium or sec-butyllithium, at low temperatures to selectively replace one of the iodine atoms with a lithium atom. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new functional group.

The regioselectivity of the metal-halogen exchange in this compound is influenced by both electronic and steric factors. The cyclopropoxy group, being an ortho-directing group, can direct the lithiation to the adjacent iodine atom. However, the steric bulk of the cyclopropoxy group can also play a significant role, potentially hindering the approach of the organolithium reagent to the ortho position.

Illustrative Data Table: Predicted Regioselectivity in Metal-Halogen Exchange

| Reagent | Predicted Major Product | Predicted Minor Product | Rationale |

| n-BuLi, then E+ | 2-Cyclopropoxy-1-iodo-3-E-benzene | 2-Cyclopropoxy-3-iodo-1-E-benzene | The ortho-directing effect of the cyclopropoxy group may favor lithiation at the adjacent position. |

| s-BuLi, then E+ | 2-Cyclopropoxy-1-iodo-3-E-benzene | 2-Cyclopropoxy-3-iodo-1-E-benzene | The bulkier s-BuLi might show a different regioselectivity based on steric hindrance. |

Cooperative and Antagonistic Effects between the Functional Groups

The cyclopropoxy group is an electron-donating group through resonance, while the iodine atoms are electron-withdrawing through induction. This electronic dichotomy creates a unique reactivity profile. The electron-donating nature of the cyclopropoxy group can enhance the reactivity of the aromatic ring towards certain electrophilic substitutions, while the electron-withdrawing iodine atoms deactivate the ring.

Illustrative Data Table: Predicted Electronic Effects on Reactivity

| Reaction Type | Effect of Cyclopropoxy Group | Effect of Iodine Atoms | Predicted Outcome |

| Electrophilic Aromatic Substitution | Activating (ortho, para) | Deactivating | Reaction is likely to be sluggish and may require harsh conditions. |

| Nucleophilic Aromatic Substitution | Deactivating | Activating | The presence of two iodine atoms should facilitate nucleophilic substitution. |

| Metal-Halogen Exchange | Ortho-directing | Reactive sites | The iodine atoms are the sites of reaction, with the cyclopropoxy group directing the regioselectivity. |

The cyclopropoxy group, while not exceedingly large, does impose a degree of steric hindrance around the ortho positions of the benzene (B151609) ring. This steric bulk can influence the regioselectivity of reactions by hindering the approach of bulky reagents. For example, in a metal-halogen exchange reaction, a bulkier organolithium reagent might preferentially react with the less sterically hindered iodine atom.

Similarly, in cross-coupling reactions such as Suzuki or Sonogashira couplings, the steric hindrance from the cyclopropoxy group could affect the efficiency of the catalytic cycle. The choice of catalyst and ligands would be crucial to overcome any steric impediments and achieve the desired transformation. The steric environment created by the cyclopropoxy group can be a tool for achieving regioselectivity in the hands of a synthetic chemist, allowing for the selective functionalization of one of the iodo-positions over the other.

Theoretical and Computational Investigations of 2 Cyclopropoxy 1,3 Diiodobenzene

Electronic Structure Elucidation and Aromaticity Studies

The arrangement of the electron-donating cyclopropoxy group and the two bulky, electron-withdrawing iodine atoms on the benzene (B151609) ring creates a unique electronic environment. Understanding this arrangement is key to predicting the molecule's behavior.

To accurately model 2-cyclopropoxy-1,3-diiodobenzene, quantum chemical methods are indispensable. Density Functional Theory (DFT) is a widely used method for such systems, balancing computational cost with accuracy. mdpi.commdpi.com The choice of functional and basis set is critical, especially due to the presence of heavy iodine atoms, which necessitates the use of basis sets that include relativistic effects, such as those with effective core potentials (ECPs). Functionals like B3LYP or those from the M06 suite are often employed for their reliability in describing main-group organic molecules. mdpi.com

For higher accuracy, particularly in calculating precise electronic energies and weak interactions, Quantum Monte Carlo (QMC) methods can be utilized. Although computationally more demanding, QMC provides a robust benchmark for results obtained from DFT.

A typical computational approach would involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. mdpi.com These calculations yield a wealth of information, including bond lengths, bond angles, and vibrational frequencies.

Table 1: Exemplary Quantum Chemical Calculation Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and geometry of the molecule. |

| Functional | B3LYP, M06-2X | To approximate the exchange-correlation energy within DFT. |

| Basis Set | def2-TZVP, LANL2DZ (for Iodine) | To describe the atomic orbitals of each atom, with special considerations for the heavy iodine atoms. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effects of a solvent environment on the molecule's properties. |

Benzene is the quintessential aromatic molecule in its electronic ground state (S₀), a status conferred by its planar, cyclic, conjugated structure with 6 π-electrons, following Hückel's rule (4n+2 π-electrons). acs.org Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations typically show a significant negative value at the center of the benzene ring, indicative of a diamagnetic ring current, a hallmark of aromaticity.

However, the situation reverses in the lowest-lying triplet excited state (T₁). According to Baird's rule, a cyclic conjugated system with 4n+2 π-electrons (like benzene) becomes antiaromatic in its triplet state, while a 4n π-electron system becomes aromatic. wikipedia.orgresearchgate.net This switch from ground-state aromaticity to excited-state antiaromaticity has profound implications for the molecule's photochemistry and photophysics. acs.orgresearchgate.net For this compound, while the substituents will modulate the electronic properties, the underlying benzene core is expected to follow this rule. Computational analysis can predict the NICS values for both the ground and triplet states to confirm this reversal of aromatic character.

Table 2: Predicted Aromaticity Indices (NICS(0) in ppm) for the Benzene Core

| Electronic State | π-Electron Count | Expected Character (Baird's Rule) | Predicted NICS(0) Value |

|---|---|---|---|

| Ground State (S₀) | 6 (4n+2, n=1) | Aromatic | ~ -8 to -10 |

| Triplet State (T₁) | 6 (4n+2, n=1) | Antiaromatic | ~ +15 to +20 |

The electronic properties of this compound are governed by the interplay between the substituents and the benzene ring. The cyclopropoxy group acts as an electron-donating group through its oxygen lone pair, which can conjugate with the π-system of the ring. Conversely, the iodine atoms are weakly deactivating via their inductive effect but can also participate in halogen bonding.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. nih.govmasterorganicchemistry.com The HOMO is likely to have significant contributions from the cyclopropoxy group and the π-system of the benzene ring, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would be expected to be localized more on the benzene ring and the C-I bonds, indicating these as the sites for nucleophilic attack or reductive processes. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic excitation energy. nih.gov

Furthermore, the bulky nature of the iodine atoms and the cyclopropoxy group can lead to significant steric hindrance, forcing the cyclopropoxy group to adopt a specific conformation relative to the ring, which in turn influences the degree of orbital overlap and conjugation. rsc.org

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. nih.gov This is particularly valuable for understanding the reactivity of molecules like this compound in important synthetic transformations.

Aryl iodides are common substrates in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net For this compound, a key question is the relative reactivity of the two C-I bonds. A computational study of a Suzuki coupling reaction would involve modeling the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

Transition state analysis for the initial oxidative addition of a palladium(0) catalyst to the C-I bonds would be particularly revealing. By calculating the activation energy for the insertion of palladium into the C-I bond at position 1 versus position 3, one can predict which site is more likely to react first. This analysis involves locating the transition state structure for each pathway and calculating its energy relative to the starting materials. The pathway with the lower activation barrier is the kinetically favored one. mdpi.com

Table 3: Hypothetical Activation Energies for Oxidative Addition in a Suzuki Coupling Reaction

| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | Pd(0) insertion into the C-I bond at position 1 | 15.2 |

| Pathway B | Pd(0) insertion into the C-I bond at position 3 | 17.8 |

Note: These are hypothetical values to illustrate the concept. The lower energy for Pathway A suggests a preference for reaction at the C-I bond ortho to the cyclopropoxy group.

The reactivity-selectivity principle can be applied here, where computational models help to untangle the complex interplay of steric and electronic effects. youtube.comnih.gov For instance, the calculation of Fukui functions or dual descriptors can provide a more sophisticated picture of the local reactivity at each of the C-I bonds, predicting the most likely site for a reaction to occur. mdpi.com This information is invaluable for synthetic chemists seeking to perform selective functionalization of one of the iodo-substituents over the other.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide a window into the flexibility and structural preferences of this compound at an atomic level. These computational techniques can model the molecule's behavior over time, revealing the interplay of forces that dictate its three-dimensional shape and energy landscape.

Conformational Preferences of the Cyclopropoxy Group:

It is hypothesized that two primary conformations exist: a "planar" or "bisecting" conformer, where the cyclopropyl (B3062369) ring is coplanar with the benzene ring, and a "perpendicular" or "eclipsed" conformer, where the cyclopropyl ring is oriented orthogonally. The relative energies of these conformers are influenced by a balance of steric hindrance from the adjacent iodine atoms and electronic effects, such as the potential for orbital overlap between the cyclopropyl group and the aromatic system. Studies on similar alkoxy-substituted aromatic systems suggest that the perpendicular conformation is often favored to minimize steric clash. rsc.org

Influence of Iodine Atoms on Molecular Flexibility:

The two bulky iodine atoms at the ortho positions to the cyclopropoxy group significantly restrict the conformational freedom of the molecule. This steric hindrance can be quantified through MD simulations, which would likely show a high degree of rigidity in the diiodobenzene core. The simulations would also reveal the vibrational modes of the C-I bonds, which are pertinent to understanding potential photochemical reactivity.

A hypothetical molecular dynamics simulation could track the root-mean-square deviation (RMSD) of the heavy atoms over time, which is expected to be low, indicating a structurally stable molecule. Furthermore, analysis of the radial distribution functions between the iodine atoms and the hydrogen atoms of the cyclopropyl group would provide insight into the intramolecular distances and potential for steric strain.

| Computational Parameter | Predicted Outcome for this compound | Rationale |

| Preferred Conformation | Perpendicular orientation of the cyclopropoxy group | Minimization of steric hindrance with ortho-iodine atoms |

| Rotational Barrier (C-O) | Moderately high | Steric clash between the cyclopropyl group and iodine atoms |

| Molecular Rigidity | High | Bulky iodine atoms and rigid benzene core |

Design Principles for Tailored Reactivity and Molecular Properties

Understanding the relationship between the structure of this compound and its chemical behavior is fundamental to designing derivatives with specific reactivity and properties. Computational models are invaluable in this endeavor, allowing for the exploration of how structural modifications can tune the molecule's electronic and steric characteristics.

Tuning Reactivity through Substituent Effects:

The reactivity of the C-I bonds is a key feature of this molecule, making it a potential precursor in cross-coupling reactions. The electronic nature of the cyclopropoxy group, being an electron-donating group, can influence the reactivity of the C-I bonds. Computational studies can quantify this effect by calculating the partial charges on the carbon atoms bonded to the iodine atoms and the bond dissociation energies of the C-I bonds.

To tailor the reactivity, one could envision introducing other substituents onto the benzene ring. For instance, adding an electron-withdrawing group (e.g., a nitro group) at the para position to the cyclopropoxy group would be predicted to decrease the electron density at the C-I bonds, potentially making them more susceptible to nucleophilic attack. Conversely, an electron-donating group would have the opposite effect. The "distortion/interaction model" can be computationally applied to predict how these substitutions would affect the activation barriers for specific reactions. nih.gov

Designing for Specific Molecular Properties:

The unique combination of a strained cyclopropyl ring, a rigid diiodoaromatic core, and an ether linkage suggests that this compound could be a building block for materials with interesting optical or electronic properties. Computational chemistry can guide the design of larger, more complex molecules derived from this scaffold.

For example, theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can predict the electronic absorption and emission properties of potential derivatives. By systematically modifying the structure, such as by extending the aromatic system or incorporating different functional groups, the HOMO-LUMO gap can be tuned to achieve desired optical characteristics. The influence of molecular curvature and size on reactivity and properties, a concept explored in polycyclic aromatic hydrocarbons, could also be applied to design larger systems based on this molecule. researchgate.netnih.govrsc.org

| Design Strategy | Predicted Effect on Reactivity/Property | Computational Metric |

| Introduce Electron-Withdrawing Group | Increased reactivity of C-I bonds | Lowered C-I bond dissociation energy, increased positive partial charge on carbon |

| Introduce Electron-Donating Group | Decreased reactivity of C-I bonds | Increased C-I bond dissociation energy, decreased positive partial charge on carbon |

| Extend Aromatic System | Altered optical properties (e.g., red-shift in absorption) | Decreased HOMO-LUMO gap |

| Incorporate Heteroatoms | Modified electronic and solubility properties | Changes in molecular orbital energies and polarity |

An article on the advanced spectroscopic characterization of this compound cannot be generated at this time. Despite extensive searches of scientific databases, chemical supplier catalogs, and the broader scientific literature, the specific, detailed experimental data required for a thorough and scientifically accurate analysis of this compound’s spectroscopic properties are not publicly available.

To construct the requested article, which is to be structured around advanced spectroscopic techniques and include detailed research findings and data tables, access to primary experimental data is essential. This includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Precise chemical shifts (δ) and coupling constants (J) for ¹H NMR, and chemical shifts for ¹³C NMR are necessary for a detailed analysis of the molecule's electronic environment and carbon framework. Furthermore, data from multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguously assigning the connectivity of atoms within the molecule. Studies on aromaticity and conformational dynamics would require specific variable-temperature NMR experiments or relaxation studies, none of which are reported for this compound.

Infrared (IR) and Raman Spectroscopy: A vibrational fingerprint of the molecule requires access to its IR and Raman spectra, from which a data table of characteristic absorption or scattering frequencies (in cm⁻¹) could be compiled. This would allow for the identification of key functional groups and structural motifs.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of this compound, data from an HRMS analysis is needed. This would provide a highly accurate mass measurement that validates the molecular formula.

While the synthesis and general properties of related compounds are documented, this information cannot be accurately extrapolated to provide the specific data points required for this compound without introducing speculation. The generation of a scientifically rigorous article, as per the user's instructions, is therefore not possible without access to these fundamental experimental results.

Advanced Spectroscopic Characterization Techniques for 2 Cyclopropoxy 1,3 Diiodobenzene

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Cyclopropoxy-1,3-diiodobenzene, obtaining a suitable single crystal and analyzing its diffraction pattern would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the cyclopropoxy group relative to the benzene (B151609) ring.

Although a specific crystal structure for this compound is not publicly documented, the technique would be essential to confirm its structural details. The analysis of a related compound, 4-((2R)-2-(3,4-dibromophenyl)-1-fluorocyclopropyl)-N-(o-tolyl)benzamide, which also contains a substituted cyclopropyl (B3062369) ring, demonstrates the level of detail that can be achieved. nih.gov In the case of this compound, XRD would be expected to show a largely planar benzene ring with the two iodine atoms and the oxygen of the cyclopropoxy group lying close to this plane. The cyclopropyl ring itself would adopt its characteristic triangular geometry.

Below is an illustrative table of the kind of crystallographic data that would be obtained from an XRD analysis. The values are based on typical data for organoiodine and cyclopropyl-containing compounds and are for exemplary purposes only.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| C-I Bond Length | ~2.10 Å |

| C-O Bond Length | ~1.37 Å |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-C (Cyclopropyl) Bond Length | ~1.51 Å |

| C-C-I Bond Angle | ~120° |

| C-O-C Bond Angle | ~118° |

The crystal packing of this compound would be significantly influenced by various intermolecular interactions. Of particular importance would be halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species. nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the axis of its covalent bond. nih.gov

The following table details potential intermolecular contacts that could be identified through XRD analysis.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| Halogen Bond (I···I) | Interaction between the σ-hole of one iodine atom and the negative equatorial belt of another. | 3.6 - 3.9 |

| Halogen Bond (I···O) | Interaction between the iodine's σ-hole and the lone pair of the cyclopropoxy oxygen. | 2.9 - 3.4 |

| Hydrogen Bond (C-H···I) | Weak hydrogen bond between an aromatic or cyclopropyl C-H and an iodine atom. | 3.0 - 3.5 |

| π-π Stacking | Interaction between the electron clouds of adjacent benzene rings. | 3.3 - 3.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π→π* transitions of the benzene ring. The position and intensity of the absorption bands are sensitive to the nature of the substituents on the ring.

While a published spectrum for this compound is not available, the effects of the iodo and cyclopropoxy substituents can be predicted. Benzene exhibits characteristic absorption bands around 184 nm, 204 nm, and 254 nm. The presence of two iodine atoms is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands due to the "heavy-atom effect" which facilitates intersystem crossing and perturbs the electronic energy levels. The electron-withdrawing inductive effect of iodine also influences the electronic structure. The cyclopropoxy group, acting as an alkoxy substituent, has oxygen lone pairs that can engage in n→π* transitions and extend the conjugation of the π-system through a resonance effect, typically leading to a further red shift.

The table below compares the absorption maxima (λmax) of benzene with some related monosubstituted benzenes to illustrate these effects.

| Compound | λmax (nm) (π→π* transition) | Solvent |

|---|---|---|

| Benzene | 254 | Hexane |

| Iodobenzene | 257 | Ethanol |

| Anisole (Methoxybenzene) | 269 | Hexane |

| This compound | Predicted > 260 | N/A |

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are considered)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The molecule this compound is itself achiral as it possesses a plane of symmetry. Therefore, it will not produce a CD spectrum.

The application of CD spectroscopy would become relevant only if chiral derivatives of this compound were synthesized. Chirality could be introduced, for example, by using a substituted, chiral cyclopropanol (B106826) to synthesize the ether, or by resolving a derivative that exhibits atropisomerism. To date, a review of the scientific literature indicates that no such chiral derivatives of this compound have been reported. Consequently, there are no corresponding CD spectroscopy studies to discuss. Should such chiral analogues be developed, their CD spectra would provide valuable insight into their absolute configuration and conformational properties in solution.

Strategic Applications of 2 Cyclopropoxy 1,3 Diiodobenzene in Contemporary Organic Synthesis

As a Versatile Building Block for Polyfunctionalized Aromatics

The diiodinated nature of 2-cyclopropoxy-1,3-diiodobenzene makes it an exemplary scaffold for the synthesis of polysubstituted aromatic compounds. The two iodine atoms serve as versatile handles for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the stepwise introduction of different functional groups.

The differential steric and electronic environment of the two iodine atoms can be exploited to achieve selective mono-functionalization, followed by a second, distinct coupling reaction. This sequential approach is fundamental to creating complex, unsymmetrically substituted aromatic systems that would be challenging to access through other methods. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly effective for this purpose. libretexts.orgharvard.eduorganic-chemistry.orgnih.gov

For instance, a selective Sonogashira coupling can be performed at one iodo position to introduce an alkyne moiety, leaving the second iodo group intact for a subsequent Suzuki-Miyaura coupling to form a carbon-carbon bond with an aryl or vinyl boronic acid. libretexts.orgharvard.edu This programmability is a key advantage, providing chemists with precise control over the final molecular structure. The presence of the cyclopropoxy group can also influence the regioselectivity of these reactions due to its steric bulk.

Table 1: Exemplary Sequential Cross-Coupling Reactions

| Step | Reaction Type | Reagents & Conditions | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | Sonogashira Coupling | Terminal Alkyne, Pd(0) catalyst, Cu(I) cocatalyst, Amine base | 2-Cyclopropoxy-1-iodo-3-(alkynyl)benzene |

| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(0) catalyst, Base | 2-Cyclopropoxy-3-(alkynyl)-[1,1'-biphenyl] derivative |

This building-block approach facilitates access to a wide array of polyfunctionalized aromatics, which are key components in pharmaceuticals, agrochemicals, and materials science.

Precursor for Advanced Materials with Specific Electronic or Structural Features

The rigid, planar structure of the benzene (B151609) core, combined with the potential for extension through its diiodo functionality, positions this compound as a promising precursor for advanced organic materials.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to their molecular structure, which governs electronic properties and solid-state packing.

Starting from this compound, extended π-conjugated systems can be synthesized through iterative cross-coupling reactions. For example, coupling with aromatic bis(boronic acids) can lead to the formation of well-defined oligomers and polymers with tailored electronic properties. The cyclopropoxy group, while not directly part of the conjugated path, can influence the material's solubility and morphology in the solid state, which are critical factors for device fabrication and performance. Aromatic systems derived from related building blocks are known to be used in OLEDs and as electron-transporting organic semiconductors. beilstein-journals.org

Poly(arylene-vinylene)s (PAVs) are a major class of conjugated polymers investigated for their electroluminescent properties. uhasselt.be The synthesis of PAVs often involves polymerization reactions of dihalogenated aromatic monomers. This compound can serve as such a monomer in polymerization reactions like the Heck or Sonogashira coupling.

For example, a Heck coupling reaction with a divinyl comonomer or a step-growth polymerization via Sonogashira coupling with a diethynyl comonomer would produce a poly(arylene-vinylene) derivative. The cyclopropoxy substituent would be periodically incorporated along the polymer backbone, influencing its processability, solubility, and potentially its photophysical properties.

Table 2: Polymerization Routes Utilizing this compound

| Polymerization Method | Comonomer Example | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| Sonogashira Coupling | 1,4-Diethynylbenzene | Cyclopropoxy-functionalized Poly(arylene-ethynylene) | Organic Electronics |

| Heck Coupling | 1,4-Divinylbenzene | Cyclopropoxy-functionalized Poly(arylene-vinylene) | Electroluminescent Devices |

Enabling Reagent for Stereoselective Transformations

While this compound is an achiral molecule, it can serve as a key substrate in stereoselective reactions where chirality is induced by an external source, such as a chiral catalyst. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com

In the context of modern synthetic chemistry, enantioselective cross-coupling reactions are particularly powerful. For instance, an enantioselective Suzuki-Miyaura coupling could be employed to react one of the iodo-positions of this compound with a suitable prochiral nucleophile or, more commonly, to desymmetrize the molecule by coupling with an organoboron reagent in the presence of a palladium catalyst bearing a chiral ligand. This would generate a chiral, non-racemic product, which is a highly sought-after objective in pharmaceutical synthesis. The success of such a transformation would depend critically on the interaction between the substrate, the reagents, and the chiral catalyst environment to control the formation of a specific enantiomer.

Exploitation of Derived Hypervalent Iodine Reagents in Catalysis

Hypervalent iodine compounds are now routinely used as versatile and environmentally benign oxidizing agents in organic synthesis. arkat-usa.org Aryl iodides are the direct precursors to these powerful reagents. diva-portal.orgorganic-chemistry.org The two iodine atoms in this compound can be oxidized from the +1 to the +3 oxidation state to form hypervalent iodine species.

The oxidation of an iodoarene is typically achieved using a strong oxidizing agent like peracetic acid or 3-chloroperbenzoic acid (mCPBA) in the presence of a ligand source, such as acetic acid or p-toluenesulfonic acid. organic-chemistry.org This converts the C-I bond into a C-I(III) group, such as a (diacetoxyiodo) or [hydroxy(tosyloxy)iodo] moiety.

Reaction Scheme: Synthesis of a Hypervalent Iodine Reagent this compound + Oxidant (e.g., mCPBA) + Ligand Source (e.g., Acetic Acid) → 2-Cyclopropoxy-1,3-bis[(diacetoxy)iodo]benzene

Once formed, these derived hypervalent iodine reagents can act as powerful oxidants or as group-transfer agents in a wide range of chemical transformations. researchgate.net They are particularly valuable in oxidative coupling reactions. nih.gov For example, a diaryliodonium(III) salt derived from this compound could be used as an electrophilic source to transfer the substituted aryl group to a nucleophile. Furthermore, these reagents can be used catalytically, where the hypervalent iodine species is regenerated in situ, enhancing the sustainability of the process.

Future Research Perspectives and Emerging Directions for 2 Cyclopropoxy 1,3 Diiodobenzene

Exploration of Organometallic Chemistry Beyond Conventional Cross-Couplings

The two iodine atoms of 2-cyclopropoxy-1,3-diiodobenzene offer dual sites for organometallic transformations. While standard palladium-catalyzed cross-coupling reactions are feasible, future research is poised to move beyond these established methods. A key area of exploration involves the selective mono- or di-metalation of the aryl-iodide bonds. For instance, iodine-lithium exchange reactions could generate mono- or di-lithiated intermediates. These highly reactive species would serve as powerful nucleophiles for reaction with a wide array of electrophiles, enabling the introduction of diverse functional groups that are not accessible through standard cross-coupling.

Another promising avenue is the use of alternative organometallic reagents. Zinc carbenoid-mediated cyclopropanation represents a less conventional route that has been used for the synthesis of related structures. Further exploration of zinc, magnesium (via Grignard reagent formation), or copper-mediated reactions could unlock unique reactivity profiles, potentially leading to novel C-C and C-heteroatom bond formations under milder conditions. The steric hindrance provided by the cyclopropoxy group could be exploited to direct these transformations with high regioselectivity, a feature of significant interest in complex molecule synthesis.

Development of Novel Cascade and Multicomponent Reactions

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, offer a highly efficient means of building molecular complexity. wikipedia.orgbaranlab.org this compound is an ideal platform for the design of new cascade sequences. A reaction could be initiated at one C-I bond, such as a Sonogashira coupling, which would then position a reactive group to trigger a subsequent intramolecular cyclization involving the second C-I bond. This could lead to the rapid assembly of complex polycyclic and heterocyclic frameworks from a relatively simple starting material.

Similarly, the field of multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, stands to benefit from this substrate. nih.govnih.gov One could envision a four-component reaction where this compound undergoes a double addition of two different partners in a one-pot process, catalyzed by a suitable transition metal. The differential reactivity of the two C-I bonds, influenced by the adjacent cyclopropoxy group, could be harnessed to achieve sequential and selective additions, dramatically increasing synthetic efficiency.

Integration with Photocatalysis and Electrochemistry

Modern synthetic chemistry has increasingly embraced photocatalysis and electrochemistry as sustainable and powerful tools for activating stable chemical bonds. Aryl iodides are particularly well-suited for these methods due to the relatively weak C-I bond, which can be cleaved under mild conditions to generate aryl radical intermediates. rsc.orgrsc.org

Visible-light photoredox catalysis could be used to selectively activate one or both C-I bonds of this compound. acs.org This would generate aryl radicals capable of participating in a host of transformations, including Giese additions, hydroarylations of alkenes, and C-heteroatom bond formations, all without the need for high temperatures or stoichiometric organometallic reagents. nih.gov

Electrochemistry offers a complementary approach, using an electric current to drive redox reactions. pku.edu.cn The cathodic reduction of this compound can generate aryl anions or radicals, which can then be trapped by various electrophiles. lookchem.com The ability to precisely control the reduction potential could allow for selective reaction at one iodine site over the other. Such electrochemical methods are highly desirable for their green credentials, often avoiding harsh chemical reductants and oxidants. researchgate.net

Computational-Driven Discovery of Unprecedented Reactivity Profiles

The prediction of chemical reactivity through computational modeling is a cornerstone of modern chemical research. For a molecule like this compound, Density Functional Theory (DFT) calculations can provide invaluable insights into its electronic structure and potential reaction pathways.

Computational studies can be employed to:

Calculate Molecular Electrostatic Potential (MEP) surfaces: These maps reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack and the propensity for halogen bonding.

Determine Bond Dissociation Energies (BDEs): Calculating the BDE for the C-I bonds can help predict the selectivity and conditions required for radical-based transformations.

Model Reaction Mechanisms: The transition states and intermediates of the novel organometallic, cascade, and photocatalytic reactions proposed above can be modeled to assess their feasibility and predict product outcomes and stereoselectivity.

By simulating reaction pathways, computational chemistry can guide experimental efforts, saving time and resources while accelerating the discovery of unprecedented reactivity for this unique compound. researchgate.net

Supramolecular Assembly and Halogen Bonding in Crystal Engineering

The iodine atoms in this compound are not only reactive handles but also potent halogen bond (XB) donors. Halogen bonding is a highly directional and tunable non-covalent interaction that has become a powerful tool in crystal engineering for the construction of ordered supramolecular architectures. nih.govresearchgate.net

The two iodine atoms of this molecule can act as a ditopic XB donor, capable of forming robust connections with a variety of halogen bond acceptors, such as nitrogen-containing heterocycles (e.g., pyridines), N-oxides, or even electron-rich π-systems. iucr.orgiucr.org By co-crystallizing this compound with complementary acceptor molecules, it is possible to construct a diverse range of supramolecular assemblies, including discrete complexes, 1D chains, and 2D or 3D networks. nih.gov

The presence of the cyclopropoxy group is particularly significant. Its steric bulk and specific electronic properties will influence the packing arrangements in the solid state, potentially directing the formation of novel and predictable crystal structures that would not be accessible with simpler diiodobenzenes. This opens up possibilities for designing functional materials with tailored properties, such as liquid crystals or materials with unique optical or electronic characteristics. nih.gov

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈I₂O |

| Molecular Weight | 385.97 g/mol |

| IUPAC Name | 2-cyclopropyloxy-1,3-diiodobenzene |

| Canonical SMILES | C1CC1OC2=C(C=CC=C2I)I |

| InChI Key | DZHHEOFHNVGGFR-UHFFFAOYSA-N |

Table 2: Proposed Future Reactivity Profile of this compound

| Reaction Type | Proposed Reagents/Conditions | Potential Outcome/Application | Relevant Section |

|---|---|---|---|

| Organometallic (Non-conventional) | n-BuLi or Mg/THF | Formation of di-lithiated or di-Grignard reagents for complex functionalization. | 7.1 |

| Cascade Reaction | Alkyne, Pd catalyst, Base | Rapid synthesis of polycyclic aromatic hydrocarbons via sequential Sonogashira/cyclization. | 7.2 |

| Multicomponent Reaction | Two different boronic acids, Pd catalyst | One-pot synthesis of asymmetrically substituted biaryl compounds. | 7.2 |

| Photocatalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺), visible light, H-donor | Generation of aryl radicals for hydroarylation or C-N/C-O bond formation. | 7.3 |

| Electrochemistry | Cathodic reduction, electrophile trap | Green, selective functionalization via electrochemically generated reactive intermediates. | 7.3 |

| Supramolecular Assembly | Co-crystallization with dipyridyl linkers | Formation of 1D coordination polymers via C-I···N halogen bonds for materials design. | 7.5 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Cyclopropoxy-1,3-diiodobenzene, and how is its structural integrity validated?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, 1,3-diiodobenzene derivatives can react with cyclopropoxide under catalysis by copper(I) iodide in acetonitrile, as seen in analogous selenaborin syntheses . Key characterization involves ¹H/¹³C-NMR to confirm substitution patterns (e.g., cyclopropoxy proton signals at δ ~0.5–1.5 ppm and iodinated aromatic protons at δ ~7.0–8.5 ppm) . Mass spectrometry and X-ray crystallography further validate molecular weight and regiochemistry .

Q. Which spectroscopic methods are essential for distinguishing this compound from its structural analogs?

- Answer :

- ¹H-NMR : Aromatic protons adjacent to iodine atoms exhibit deshielding (δ ~7.5–8.0 ppm), while cyclopropoxy protons show distinct splitting patterns due to ring strain .

- ¹³C-NMR : Iodine’s heavy-atom effect causes significant downfield shifts (e.g., C-I carbons at δ ~90–110 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ and fragments indicative of cyclopropoxy cleavage .

Q. What safety protocols are critical when handling this compound in lab settings?

- Answer : Use local exhaust ventilation to minimize inhalation risks and nitrile gloves to prevent dermal exposure. Emergency measures include safety showers and eye-wash stations, as outlined in safety data sheets for iodinated aromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?

- Answer : Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Strategies include:

- Variable-temperature NMR to assess conformational stability.

- DFT calculations to predict chemical shifts and compare with experimental data.

- Heteronuclear correlation experiments (e.g., HSQC) to resolve overlapping signals .

Q. What strategies optimize regioselectivity during cyclopropoxy substitution on diiodobenzene scaffolds?

- Answer :

- Electronic Effects : Electron-withdrawing iodine atoms direct nucleophilic attack to the para position relative to existing substituents.

- Catalytic Systems : Copper(I) iodide enhances substitution efficiency in polar aprotic solvents (e.g., acetonitrile) .

- Steric Control : Bulky leaving groups (e.g., bromine vs. chlorine) can influence reaction pathways, as observed in analogous trihalobenzene syntheses .

Q. How does the steric/electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Answer :

- Steric Hindrance : The cyclopropoxy group restricts access to the aromatic ring, slowing Suzuki-Miyaura couplings unless bulky palladium catalysts (e.g., XPhos Pd G3) are used.

- Electronic Effects : Iodine’s electronegativity activates the ring for electrophilic substitution but deactivates it for nucleophilic routes. Computational studies (e.g., Fukui indices) can predict reactive sites .

Q. What methodological gaps exist in the current synthesis and application of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.